1-(2-Bromophenyl)-2-nitrobenzene
Overview
Description
1-(2-Bromophenyl)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-bromobiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Reduction: 1-(2-Bromophenyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)-2-nitrobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-nitrobenzene: Similar structure but with the bromine atom in the para position.
1-(2-Chlorophenyl)-2-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-nitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and potential applications. The presence of the bromine atom in the ortho position relative to the nitro group can lead to distinct chemical behaviors compared to its para-substituted analogs.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEURHSDOWCBXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355330 | |
Record name | 1-(2-bromophenyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17613-47-7 | |
Record name | 1-(2-bromophenyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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